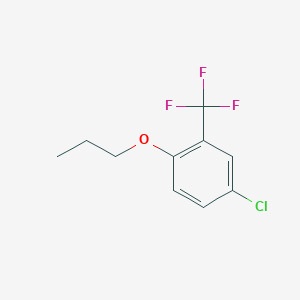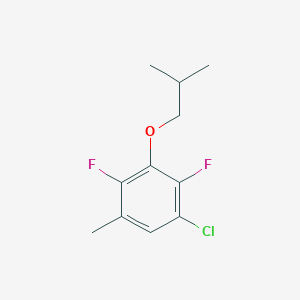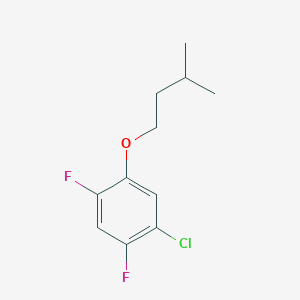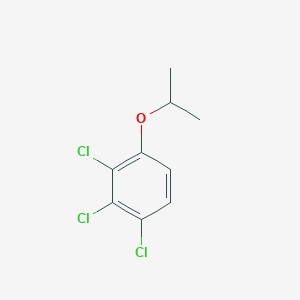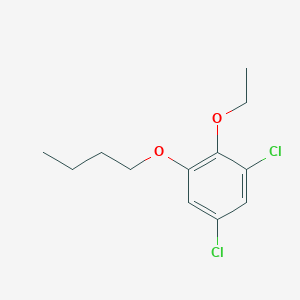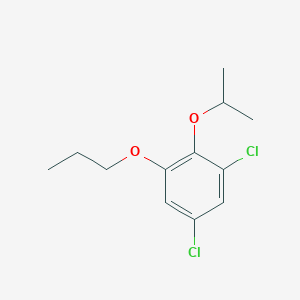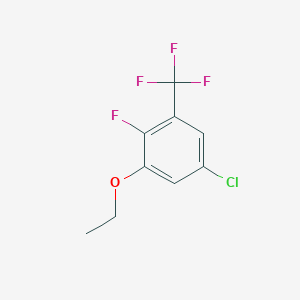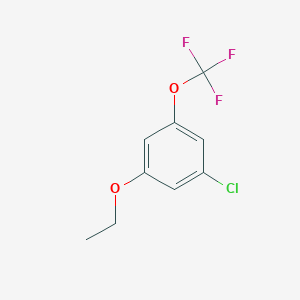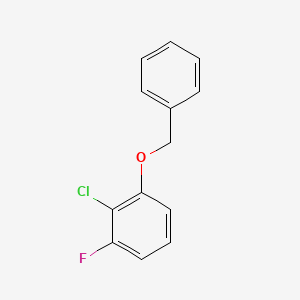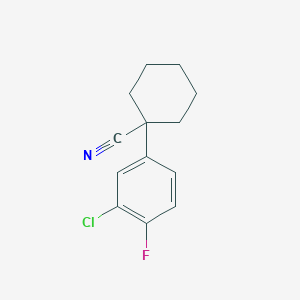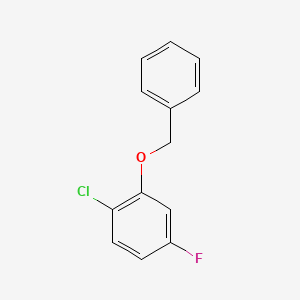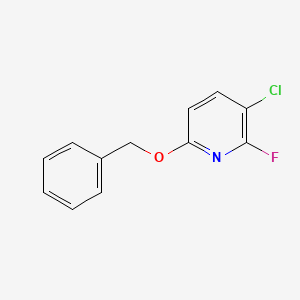
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is an organic compound with a complex aromatic structure It features a benzene ring substituted with chlorine, fluorine, methoxy, and 2-methylpropoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available benzene derivatives.
Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or more controlled reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH₃OH) in the presence of a base such as sodium hydride (NaH).
Alkylation: The 2-methylpropoxy group is added through a Williamson ether synthesis, where the phenol derivative reacts with 2-methylpropyl bromide (C₄H₉Br) in the presence of a strong base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure precision and efficiency.
化学反应分析
Types of Reactions
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene can undergo various chemical reactions:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy and 2-methylpropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst under elevated pressure and temperature.
Major Products
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Cyclohexane derivatives.
科学研究应用
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential as a precursor to drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
1-Chloro-2-fluoro-4-methoxybenzene: Lacks the 2-methylpropoxy group, making it less bulky and potentially less reactive.
1-Chloro-2-fluoro-4-methoxy-3-propoxybenzene: Similar structure but with a propoxy group instead of a 2-methylpropoxy group, which may affect its steric and electronic properties.
1-Chloro-2-fluoro-4-methoxy-3-(2-methylbutoxy)benzene: Contains a longer alkyl chain, which can influence its solubility and reactivity.
Uniqueness
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which can result in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO2/c1-7(2)6-15-11-9(14-3)5-4-8(12)10(11)13/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRPWSVSMPCSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
